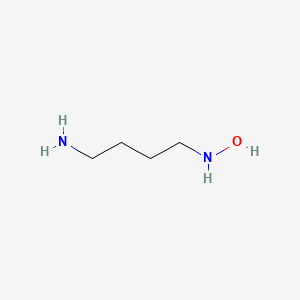

N-hydroxyputrescine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H12N2O |

|---|---|

Molecular Weight |

104.15 g/mol |

IUPAC Name |

N-(4-aminobutyl)hydroxylamine |

InChI |

InChI=1S/C4H12N2O/c5-3-1-2-4-6-7/h6-7H,1-5H2 |

InChI Key |

BKPWWGCYCSOYNQ-UHFFFAOYSA-N |

SMILES |

C(CCNO)CN |

Canonical SMILES |

C(CCNO)CN |

Origin of Product |

United States |

Biosynthetic Pathways of N Hydroxyputrescine

Putrescine as the Proximal Precursor to N-Hydroxyputrescine

The journey to this compound begins with its direct precursor, putrescine, a ubiquitous polyamine found in all domains of life. ucdavis.edunih.govacs.org Putrescine itself is synthesized through two primary pathways, which are detailed below.

Ornithine Decarboxylase (ODC) Pathway to Putrescine

The most direct route to putrescine synthesis in many organisms, including animals and some bacteria, is through the decarboxylation of the amino acid L-ornithine. researchgate.netwikipedia.orgsemanticscholar.org This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC), which is often a rate-limiting step in polyamine biosynthesis. researchgate.netuniprot.org ODC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, meaning it requires this derivative of vitamin B6 as a cofactor to function. researchgate.netuniprot.org The enzyme facilitates the removal of a carboxyl group from ornithine, yielding putrescine and carbon dioxide. wikipedia.orguniprot.org

The regulation of ODC is tightly controlled at multiple levels, including transcription, translation, and protein degradation, reflecting the critical role of polyamines in cellular processes like growth and proliferation. researchgate.net

Arginine Decarboxylase (ADC) Pathway to Putrescine

In plants and many bacteria, an alternative pathway for putrescine synthesis exists, starting from the amino acid L-arginine. d-nb.infooup.commdpi.com This pathway involves a series of enzymatic steps. First, arginine is decarboxylated by arginine decarboxylase (ADC) to produce agmatine (B1664431). oup.commdpi.comebi.ac.uk Subsequently, agmatine is converted to putrescine. This conversion can occur via two different routes. In some organisms, agmatine is directly hydrolyzed by agmatinase to yield putrescine and urea. d-nb.info In others, agmatine is first converted to N-carbamoylputrescine by agmatine iminohydrolase, which is then hydrolyzed by N-carbamoylputrescine amidohydrolase to produce putrescine. nih.govtandfonline.com The ADC pathway is often predominant in plants and can be induced by various stresses. oup.com

| Enzyme | Pathway | Substrate | Product | Organism Examples |

| Ornithine Decarboxylase (ODC) | ODC Pathway | L-Ornithine | Putrescine | Animals, some bacteria researchgate.netwikipedia.orguniprot.org |

| Arginine Decarboxylase (ADC) | ADC Pathway | L-Arginine | Agmatine | Plants, many bacteria d-nb.infooup.commdpi.com |

| Agmatinase | ADC Pathway | Agmatine | Putrescine | Some bacteria d-nb.info |

| Agmatine Iminohydrolase | ADC Pathway | Agmatine | N-Carbamoylputrescine | Some bacteria nih.govtandfonline.com |

| N-Carbamoylputrescine Amidohydrolase | ADC Pathway | N-Carbamoylputrescine | Putrescine | Some bacteria nih.govtandfonline.com |

Enzymatic Conversion to this compound

Once putrescine is synthesized, it undergoes a crucial modification to become this compound. This conversion is an N-hydroxylation reaction, where a hydroxyl group is added to one of the primary amino groups of putrescine.

Putrescine N-Hydroxylase (EC 1.14.13.252) Characterization

The enzyme responsible for the N-hydroxylation of putrescine is putrescine N-hydroxylase. rhea-db.orgqmul.ac.uk This enzyme, classified under EC 1.14.13.252, has been identified and characterized in several bacterial species, where it is involved in the biosynthesis of siderophores, which are iron-chelating molecules essential for iron acquisition. qmul.ac.ukexpasy.orggenome.jp For instance, in Acinetobacter baumannii, the enzyme FbsI catalyzes this reaction as part of the fimsbactin A siderophore biosynthetic pathway. weebly.comacs.org Similarly, in Shewanella oneidensis, the enzyme PubA is a putrescine N-hydroxylase involved in putrebactin (B1255006) biosynthesis. ucdavis.eduuniprot.org

Flavin-Dependent Monooxygenase (FMO) Family Involvement

Putrescine N-hydroxylase belongs to the family of flavin-dependent monooxygenases (FMOs), specifically Class B FMOs. weebly.comacs.orgvt.edu These enzymes utilize a flavin cofactor to activate molecular oxygen for the hydroxylation of their substrates. mdpi.comnih.govnih.gov The reaction mechanism involves the reduction of the flavin cofactor by a reducing equivalent, followed by the reaction with molecular oxygen to form a reactive C4a-hydroperoxyflavin intermediate. mdpi.comnih.gov This intermediate is the key oxidizing species that transfers a hydroxyl group to the substrate. mdpi.comnih.gov

Cofactor Requirements for N-Hydroxylation (e.g., FAD, NADPH, NADH)

Putrescine + NAD(P)H + H⁺ + O₂ → this compound + NAD(P)⁺ + H₂O qmul.ac.uk

| Enzyme | Cofactors | Substrate | Product |

| Putrescine N-hydroxylase (e.g., FbsI, PubA) | FAD, NADPH/NADH | Putrescine | This compound |

Genetic Loci and Regulatory Elements in this compound Biosynthesis

The genes encoding the enzymes for this compound and subsequent siderophore biosynthesis are typically organized in biosynthetic gene clusters (BGCs). A well-documented example is the des gene cluster in Streptomyces species, which is responsible for producing desferrioxamine siderophores. nih.govbiorxiv.org

The production of these siderophores, and consequently this compound, is tightly regulated by the availability of iron. nih.gov In many bacteria, this regulation is mediated by a ferric uptake regulation (Fur) protein or a diphtheria toxin repressor (DtxR)-like protein. nih.gov For instance, in Streptomyces pilosus, the expression of the des operon is controlled by a repressor that binds to the promoter region under iron-replete conditions, thereby blocking transcription. nih.gov When iron levels are low, the repressor is inactivated, allowing for the transcription of the biosynthetic genes. nih.gov

In Streptomyces coelicolor, the des cluster contains the genes necessary for desferrioxamine B and E synthesis. biorxiv.orgroyalsocietypublishing.org The gene desB within this cluster is believed to encode the N-hydroxylase responsible for converting cadaverine (B124047) (a related diamine) to N-hydroxycadaverine, a process analogous to the N-hydroxylation of putrescine. plos.org

Interspecies Variations in this compound Biosynthetic Routes

While the core biochemical reaction of N-hydroxylation is conserved, the specific enzymes and the organization of their corresponding genes show considerable variation across different species.

This compound Production in Bacterial Systems

This compound serves as a key building block for various siderophores in a range of bacteria. The enzymes responsible belong to the family of FAD- and NADPH-dependent monooxygenases but can exhibit different substrate specificities. acs.orgnih.govucdavis.edu

For example, a putrescine N-hydroxylase (PubA) from the γ-proteobacterium Shewanella oneidensis has been functionally identified and, when expressed in E. coli, leads to the production of free this compound. acs.orgnih.govucdavis.edu Similarly, FbsI from the pathogenic bacterium Acinetobacter baumannii is a putrescine N-hydroxylase involved in the synthesis of the fimsbactin siderophores. nih.govacs.org This enzyme can also hydroxylate cadaverine, although putrescine is its preferred substrate. nih.govacs.org In Gordonia rubripertincta, the enzyme GorA also shows specificity for putrescine. researchgate.net

The following interactive table summarizes key research findings on putrescine N-hydroxylases in different bacterial systems.

| Bacterium | Enzyme | Siderophore Pathway | Genetic Locus/Gene | Key Findings |

| Shewanella oneidensis | Putrescine N-hydroxylase (PubA) | Putrebactin | pubA | Homologous to ornithine and lysine (B10760008) N-monooxygenases; heterologous expression in E. coli produced free this compound. ucdavis.edu |

| Acinetobacter baumannii | Putrescine N-hydroxylase (FbsI) | Fimsbactin | fbsI | Catalyzes N-hydroxylation of putrescine and cadaverine; prefers NADPH as a cofactor. nih.govacs.org |

| Gordonia rubripertincta CWB2 | Putrescine N-hydroxylase (GorA) | Not specified | gorA | Specific for a range of diamines, with highest activity for putrescine. researchgate.net |

| Streptomyces sviceus | Cadaverine N-hydroxylase (SsDesB) | Desferrioxamine B | desB | Primarily acts on cadaverine but also shows activity with putrescine. plos.org |

Biosynthetic Analogies in Other Microorganisms

The N-hydroxylation of a primary amine is a common strategy in the biosynthesis of all hydroxamate-type siderophores, not just those derived from putrescine. nih.gov In many fungi, the precursor is the amino acid L-ornithine, which is structurally related to putrescine. researchgate.netrsc.orgnih.gov

The first committed step in the biosynthesis of fungal siderophores like ferrichrome and fusarinine (B1175079) C is the N⁵-hydroxylation of L-ornithine to produce N⁵-hydroxy-L-ornithine. rsc.orgnih.govfrontiersin.org This reaction is catalyzed by an L-ornithine-N⁵-monooxygenase (e.g., SidA in Aspergillus fumigatus), an enzyme that is mechanistically and structurally similar to bacterial putrescine N-hydroxylases. nih.govresearchgate.netrsc.org These fungal enzymes are also FAD- and NADPH-dependent monooxygenases. rsc.org

Similarly, in some bacteria like E. coli, the siderophore aerobactin (B1664392) is synthesized from the N-hydroxylation of lysine, catalyzed by the lysine-N⁶-monooxygenase IucD. nih.govrsc.org These analogous pathways highlight a conserved evolutionary strategy where the N-hydroxylation of amino acids or their decarboxylated derivatives provides the essential hydroxamate group for high-affinity iron chelation. nih.gov

Biological Functions and Physiological Roles of N Hydroxyputrescine

Centrality in Siderophore Biosynthesis

N-hydroxyputrescine is a key intermediate in the production of several hydroxamate siderophores. Its biosynthesis from putrescine, a common polyamine, is an essential first step in the assembly of these complex molecules. nih.govucdavis.edu The hydroxylation of putrescine is catalyzed by N-hydroxylating monooxygenases (NMOs), a class of flavin-dependent enzymes that play a crucial role in microbial virulence by enabling siderophore production. tandfonline.com

This compound as a Building Block for Hydroxamate Siderophores

The conversion of putrescine to this compound provides the necessary hydroxylamine (B1172632) functional group for iron chelation. This molecule is then further modified and assembled into the final siderophore structures.

Putrebactin (B1255006), a siderophore produced by bacteria such as Shewanella putrefaciens, is a cyclic dimer of N-hydroxy-N-succinylputrescine (HSP). The biosynthesis of putrebactin from putrescine is a well-characterized process involving a dedicated gene cluster (pubA, pubB, and pubC). nih.gov

The pathway begins with the N-hydroxylation of putrescine to yield this compound. This reaction is catalyzed by the FAD- and NADPH-dependent monooxygenase PubA. nih.govgenome.jp Subsequently, the acyltransferase PubB transfers a succinyl group from succinyl-CoA to this compound, forming HSP. nih.gov The final step is the ATP-dependent cyclodimerization of two molecules of HSP, a reaction mediated by the NIS (Non-Ribosomal Peptide Synthetase-Independent Siderophore) synthetase PubC, to form putrebactin. nih.gov

Table 1: Key Enzymes in Putrebactin Biosynthesis

| Enzyme | Gene | Function | Substrate(s) | Product |

|---|---|---|---|---|

| Putrescine N-hydroxylase | pubA | N-hydroxylation | Putrescine, NADPH, O₂ | This compound, NADP⁺, H₂O |

| This compound succinyltransferase | pubB | Succinylation | This compound, Succinyl-CoA | N-hydroxy-N-succinylputrescine |

The biosynthesis of the well-known siderophore aerobactin (B1664392) in organisms like Escherichia coli does not directly involve this compound. The primary building block for aerobactin is N⁶-acetyl-N⁶-hydroxylysine, which is derived from the amino acid lysine (B10760008). embl-heidelberg.deresearchgate.net The enzymes responsible for aerobactin synthesis are encoded by the iucA, iucB, iucC, and iucD gene cluster. asm.org

However, there is a notable homology between the enzymes of the aerobactin and other siderophore biosynthetic pathways that do utilize this compound. For instance, the enzymes of the alcaligin (B1254814) biosynthesis pathway in Bordetella bronchiseptica (alcA, alcB, alcC) show significant sequence similarity to the aerobactin biosynthesis enzymes. researchgate.net In the alcaligin pathway, AlcB is an N-acetyltransferase that is predicted to act on the hydroxylamine group of this compound. researchgate.net This highlights a conserved enzymatic machinery for siderophore biosynthesis that has evolved to accommodate different diamine or amino acid precursors.

Fimsbactins are a class of siderophores produced by pathogenic bacteria like Acinetobacter baumannii. The biosynthesis of the hydroxamate moiety of fimsbactin relies on the conversion of L-ornithine to N¹-acetyl-N¹-hydroxyputrescine (ahPutr). This process is catalyzed by a trio of enzymes encoded by the fbsIJK genes. nih.gov

The pathway is initiated by the decarboxylation of L-ornithine to putrescine by the enzyme FbsJ. rsc.org Following this, the flavin N-monooxygenase FbsI hydroxylates putrescine to form this compound. rsc.orgbiorxiv.org The final step in the formation of the building block is the acetylation of this compound by the N-acetyltransferase FbsK, yielding ahPutr. rsc.org This intermediate is then incorporated into the growing fimsbactin molecule by a non-ribosomal peptide synthetase (NRPS) assembly line. embl-heidelberg.de

Table 2: Enzymes for N¹-acetyl-N¹-hydroxyputrescine (ahPutr) Formation in Fimsbactin Biosynthesis

| Enzyme | Gene | Function | Substrate(s) | Product |

|---|---|---|---|---|

| Ornithine decarboxylase | fbsJ | Decarboxylation | L-ornithine | Putrescine |

| Putrescine N-monooxygenase | fbsI | N-hydroxylation | Putrescine, NADPH, O₂ | This compound |

Desferrioxamines are a family of siderophores primarily produced by Streptomyces species. The canonical building block for most desferrioxamines, such as desferrioxamine B and E, is N-hydroxycadaverine, which is derived from lysine. tandfonline.com However, the biosynthetic pathway exhibits a degree of substrate flexibility, allowing for the incorporation of putrescine-derived units into some desferrioxamine structures. d-nb.info

The discovery of legonoxamine G, a desferrioxamine analog containing an this compound moiety, provides direct evidence for this promiscuity. This is made possible by the ability of key enzymes in the desferrioxamine pathway to process alternative substrates. For example, the cadaverine (B124047) N-hydroxylase DesB from Streptomyces sviceus has been shown to be capable of hydroxylating putrescine, in addition to its native substrate cadaverine. tandfonline.com Similarly, the acyltransferase DesC, which typically succinylates N-hydroxycadaverine, can accommodate other acyl-CoAs, suggesting a mechanism for generating diverse desferrioxamine structures. This indicates that under specific physiological conditions or in certain bacterial strains, this compound can serve as a building block for the assembly of novel desferrioxamine variants. rsc.org

The siderophores bisucaberin (B55069) and avaroferrin are structurally related to putrebactin and are produced by various marine bacteria, including Shewanella and Vibrio species. researchgate.net Their biosynthesis involves pathways analogous to that of putrebactin and showcases enzymatic promiscuity in substrate usage.

Avaroferrin is a heterodimer composed of one unit of N-succinyl N-hydroxy cadaverine (SHC) and one unit of N-succinyl N-hydroxy putrescine (SHP). researchgate.net Bisucaberin, on the other hand, is a homodimer of SHC. researchgate.net The formation of these siderophores is dependent on the availability of both putrescine and cadaverine (derived from lysine). The biosynthetic machinery, including the N-hydroxylase and acyltransferase enzymes, can act on both diamines to produce their respective N-hydroxy-N-succinyl derivatives. researchgate.net The final dimerization and cyclization are catalyzed by a synthetase that can accept either SHP, SHC, or a combination of both, leading to the formation of putrebactin, bisucaberin, and avaroferrin within the same organism. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Putrescine |

| Siderophore |

| Hydroxamate |

| Putrebactin |

| N-hydroxy-N-succinylputrescine (HSP) |

| Succinyl-CoA |

| Aerobactin |

| N⁶-acetyl-N⁶-hydroxylysine |

| Lysine |

| Citrate (B86180) |

| Alcaligin |

| Fimsbactin |

| L-ornithine |

| N¹-acetyl-N¹-hydroxyputrescine (ahPutr) |

| Acetyl-CoA |

| Desferrioxamine |

| N-hydroxycadaverine |

| Legonoxamine G |

| Cadaverine |

| Bisucaberin |

| Avaroferrin |

| N-succinyl N-hydroxy cadaverine (SHC) |

Desferrioxamine Siderophore Assembly

Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) Systems and this compound

This compound is a crucial precursor molecule in the biosynthesis of a class of iron-chelating compounds known as siderophores. Specifically, it is a key building block in pathways that operate independently of the large, modular Non-Ribosomal Peptide Synthetase (NRPS) machinery. These alternative pathways are termed NRPS-Independent Siderophore (NIS) systems. preprints.org

In many bacteria, the scarcity of bioavailable iron triggers the production of siderophores to scavenge this essential nutrient from the environment. montana.edu The NIS pathway represents a streamlined and efficient strategy for assembling these molecules. preprints.orgacs.org A classic example is the biosynthesis of the cyclic hydroxamate siderophore putrebactin by Shewanella oneidensis. ucdavis.eduuniprot.org The assembly line for putrebactin is encoded by the pub gene cluster and proceeds in a stepwise fashion:

N-hydroxylation : The pathway is initiated by the enzyme Putrescine N-hydroxylase (PubA), a flavin-dependent monooxygenase, which catalyzes the N-hydroxylation of the diamine putrescine to form this compound (NHP). ucdavis.eduuniprot.org

Acylation : An acyltransferase (PubB) then transfers a succinyl group from succinyl-CoA to one of the nitrogen atoms of this compound. ucdavis.edu

Condensation and Cyclization : Finally, an NIS synthetase (PubC) condenses two molecules of the resulting N-succinyl-N-hydroxyputrescine and cyclizes them to form the final putrebactin siderophore. ucdavis.edu

Similarly, the biosynthesis of fimsbactin A, a major siderophore in the opportunistic pathogen Acinetobacter baumannii, also utilizes this compound. The enzyme FbsI, an N-hydroxylating monooxygenase, is responsible for producing this compound as a key intermediate in the formation of the siderophore's hydroxamate moiety. vt.eduacs.orgnih.gov These examples underscore the fundamental role of this compound as a foundational element in the modular logic of NIS biosynthesis. acs.orgucdavis.edu

Contribution to Microbial Iron Homeostasis and Acquisition Strategies

The synthesis of this compound is intrinsically linked to a bacterium's ability to maintain iron homeostasis, particularly under iron-limiting conditions. Iron is vital for numerous cellular processes, but its excess can be toxic, necessitating tight regulation of its uptake. nih.gov Microorganisms have developed sophisticated iron acquisition strategies, with siderophore production being one of the most prominent. montana.edu

By serving as a direct precursor to siderophores like putrebactin and the ferrioxamines, this compound is central to a microbe's capacity to capture ferric iron (Fe³⁺) from the host or environment. montana.edunih.gov The production of these this compound-derived siderophores is typically repressed when intracellular iron levels are sufficient. This regulation is mediated by the Ferric Uptake Regulator (Fur) protein. nih.gov In an iron-replete state, the Fur protein binds to Fe²⁺ and acts as a transcriptional repressor, binding to specific DNA sequences known as "Fur boxes" in the promoter regions of iron-uptake genes, including those encoding the enzymes for this compound and siderophore biosynthesis. nih.gov When iron becomes scarce, the repression is lifted, allowing for the synthesis of these high-affinity iron chelators. nih.gov

Implications in Bacterial Pathogenesis and Virulence Mechanisms

The ability of pathogenic bacteria to acquire iron from their host is a crucial aspect of their virulence. nih.govnih.gov The host environment is typically iron-poor, as iron is sequestered by high-affinity host proteins like transferrin and lactoferrin. montana.edu Pathogens must therefore deploy potent iron-scavenging systems to establish an infection, making the biosynthetic pathways for siderophores significant virulence factors. nih.govlumenlearning.com

This compound plays a direct role in the pathogenicity of several bacteria by being a component of these virulence-associated siderophores.

Acinetobacter baumannii : This opportunistic pathogen, known for causing nosocomial infections, produces the siderophore fimsbactin A to acquire iron. nih.govnih.gov The biosynthesis of this siderophore is dependent on the enzyme FbsI, which produces this compound. vt.edunih.gov Inhibiting the biosynthesis of such siderophores is considered a potential strategy for developing new antibiotics against multidrug-resistant strains of A. baumannii. nih.gov

Bordetella species : While Bordetella pertussis, the agent of whooping cough, produces the siderophore alcaligin from the isomer 2-hydroxyputrescine, the underlying principle is the same. ucdavis.eduacs.org The ability to synthesize a siderophore from a hydroxylated putrescine derivative is critical for the bacterium's ability to colonize the host. acs.org

By enabling the synthesis of these iron-chelating molecules, the N-hydroxylation of putrescine contributes directly to the pathogen's ability to overcome host defenses, multiply, and cause disease. nih.govwikipedia.org The enzymes involved in this pathway, such as putrescine N-hydroxylases, represent potential targets for anti-infective therapies aimed at disarming pathogens rather than killing them outright. nih.goveinsteinmed.edu

Metabolic Interconnections with the Polyamine Pathway

N-Hydroxylation as a Polyamine Modification

This compound is a biochemically modified form of putrescine, a ubiquitous polyamine found in all domains of life. ucdavis.edunih.gov Polyamines like putrescine, spermidine (B129725), and spermine (B22157) are involved in a multitude of cellular functions, including cell growth and proliferation. acs.orgnih.gov Putrescine can undergo various modifications, such as acetylation, methylation, and hydroxylation, to generate molecules for specialized metabolic purposes. ucdavis.edunih.gov

N-hydroxylation is one such critical modification, converting putrescine into a precursor for hydroxamate siderophores. ucdavis.edu This reaction is catalyzed by a specific class of enzymes known as N-hydroxylating monooxygenases (NMOs). uniprot.orgvt.edu These enzymes, including PubA from S. oneidensis and FbsI from A. baumannii, are typically dependent on cofactors like FAD and NADPH to hydroxylate the terminal amino group of putrescine. ucdavis.eduacs.org The reaction catalyzed by putrescine N-hydroxylase is as follows:

Putrescine + NADPH + O₂ → this compound + NADP⁺ + H₂O uniprot.org

This targeted enzymatic modification channels putrescine from the general polyamine pool into the specialized pathway of siderophore biosynthesis, highlighting a key metabolic branch point. ucdavis.edu The heterologous expression of the putrescine N-hydroxylase gene (pubA) from S. oneidensis in E. coli resulted in the production of free this compound, a compound not previously detected in biological systems, confirming the enzyme's specific function. ucdavis.eduacs.org

Differentiation from C-Hydroxylated Putrescine Isomers (e.g., 2-Hydroxyputrescine)

This compound must be distinguished from its structural isomer, 2-hydroxyputrescine (1,4-diaminobutan-2-ol), where a hydroxyl group is attached to a carbon atom of the putrescine backbone rather than a nitrogen atom. ucdavis.edunih.gov This structural difference arises from distinct biosynthetic pathways catalyzed by entirely different classes of enzymes, leading to different functional roles.

The key distinctions are summarized below:

Biosynthesis : this compound is synthesized by FAD-dependent N-monooxygenases (e.g., PubA, FbsI). ucdavis.eduacs.org In contrast, 2-hydroxyputrescine is produced by a putrescine 2-hydroxylase, which is a Rieske-type nonheme iron-sulfur protein. ucdavis.edunih.gov These two enzyme families bear no detectable similarity to one another. ucdavis.edu

Siderophore Precursors : this compound is the precursor for siderophores such as putrebactin and the ferrioxamines. ucdavis.edunih.gov 2-hydroxyputrescine is the defining precursor for the siderophore alcaligin, produced by Bordetella species. ucdavis.eduacs.org The siderophores putrebactin and alcaligin are structurally analogous, differing only in the hydroxylation pattern of their putrescine units. ucdavis.edu

Producing Organisms : While this compound is found in siderophore pathways of γ-proteobacteria like Shewanella and Acinetobacter, 2-hydroxyputrescine is a characteristic polyamine in β-proteobacteria, including pathogenic Bordetella and Burkholderia species. preprints.orgucdavis.edu

This clear divergence in biosynthesis and function illustrates how different microbial lineages have evolved distinct enzymatic tools to modify the common putrescine scaffold for specialized purposes like iron acquisition.

Data Tables

Table 1: Enzymes Involved in Hydroxylated Putrescine Biosynthesis

| Enzyme Name | Gene Name | Organism | Substrate | Product | Enzyme Class |

|---|---|---|---|---|---|

| Putrescine N-hydroxylase | pubA | Shewanella oneidensis | Putrescine | This compound | FAD-dependent N-monooxygenase ucdavis.eduuniprot.org |

| Putrescine N-hydroxylase | FbsI | Acinetobacter baumannii | Putrescine | This compound | FAD-dependent N-monooxygenase acs.orgnih.gov |

Table 2: Siderophores Derived from Hydroxylated Putrescine Precursors

| Siderophore | Precursor | Producing Organism (Example) | Siderophore Type |

|---|---|---|---|

| Putrebactin | This compound | Shewanella oneidensis | Cyclic Dihydroxamate ucdavis.edutandfonline.com |

| Fimsbactin A | This compound | Acinetobacter baumannii | Mixed Catechol-Hydroxamate acs.orgnih.gov |

| Ferrioxamines | This compound | Streptomyces species | Tris-hydroxamate nih.gov |

Enzymology and Structural Biology of N Hydroxyputrescine Synthesizing Enzymes

Biochemical Characterization of Putrescine N-Hydroxylases (e.g., FbsI, PubA, GorA, SsDesB)

Putrescine N-hydroxylases are flavoprotein monooxygenases that utilize a flavin cofactor, typically flavin adenine (B156593) dinucleotide (FAD), and a reducing agent, usually nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADPH), to hydroxylate the primary amino group of putrescine. nih.govuniprot.org

FbsI from Acinetobacter baumannii is an N-hydroxylating monooxygenase involved in the biosynthesis of the siderophore fimsbactin A. acs.org It has been characterized as a Class B flavin-dependent monooxygenase. acs.orgrcsb.org FbsI uses both NADPH and NADH as reducing cofactors, although it shows a slight preference for NADPH. acs.orgrcsb.org Small-angle X-ray scattering analysis has revealed that FbsI exists as a tetramer in solution. acs.orgrcsb.org

PubA from Shewanella oneidensis is another putrescine N-hydroxylase. uniprot.orgnih.gov It catalyzes the N-hydroxylation of putrescine in the presence of FAD and NADPH. uniprot.orgnih.gov

GorA from Gordonia rubripertincta CWB2 is a microbial N-hydroxylating monooxygenase with a molecular weight of approximately 51.4 kDa. researchgate.net It functions as a soluble flavin adenine dinucleotide (FAD) and nicotinamide adenine dinucleotide phosphate (NADPH) dependent enzyme. researchgate.net The optimal pH for GorA activity is in the range of 7.0–8.0. researchgate.net

SsDesB from Streptomyces sviceus is an alkyl diamine N-hydroxylase that participates in the biosynthesis of desferrioxamine B. nih.govplos.orgnih.gov This enzyme has been structurally and kinetically characterized, revealing that it is a tetramer in its active form. nih.govplos.orgnih.gov SsDesB exhibits typical saturation kinetics, but can be inhibited by high concentrations of NAD(P)H and its primary substrate, cadaverine (B124047). nih.govosti.gov

Substrate Specificity and Catalytic Efficiency of Putrescine N-Hydroxylases

While the primary substrate for these enzymes is putrescine, their specificity can vary.

FbsI from A. baumannii can hydroxylate both putrescine and cadaverine. However, the coupling of the reductive and oxidative half-reactions is maximal with putrescine, suggesting it is the preferred in vivo substrate. acs.orgrcsb.org

PubA from S. oneidensis is also known to N-hydroxylate both putrescine and cadaverine. nih.gov

GorA from G. rubripertincta displays activity towards a range of diamines, with a preference for putrescine, followed by cadaverine and then 1,6-diaminohexane. nih.govresearchgate.net Kinetic studies of GorA with putrescine as the variable substrate revealed an apparent Km of 361.6 ± 0.1 μM and a kcat of 0.266 ± 0.011 s⁻¹ in an NADPH oxidation assay. In a direct hydroxylation assay, the apparent Km was 737.1 ± 0.1 μM with a kcat of 0.210 ± 0.001 s⁻¹. researchgate.net

SsDesB from S. sviceus has a broader substrate scope compared to more specific ornithine and lysine (B10760008) N-hydroxylases. nih.govnih.gov It can N-hydroxylate cadaverine, putrescine, spermidine (B129725), and L-lysine. nih.govsmith.edu However, it shows a clear preference for cadaverine over putrescine. The apparent KM for cadaverine is 31 μM, which is 35-fold lower than that for putrescine (1100 μM). plos.orgnih.gov This is also reflected in its catalytic efficiency, which is higher for cadaverine. plos.orgnih.gov The enzyme is inactive towards alkyl (di)amines that are branched or have fewer than four methylene (B1212753) units in their alkyl chain. nih.govsmith.edu

| Enzyme | Substrate | Apparent KM (μM) | Apparent kcat (s⁻¹) | Catalytic Efficiency (kcat/KM) (mM⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| GorA | Putrescine (Oxidation Assay) | 361.6 ± 0.1 | 0.266 ± 0.011 | 0.736 | researchgate.net |

| GorA | Putrescine (Hydroxylation Assay) | 737.1 ± 0.1 | 0.210 ± 0.001 | 0.285 | researchgate.net |

| SsDesB | Cadaverine | 19 ± 9 | 0.048 ± 0.004 | 2.5 ± 1.2 | nih.govnih.gov |

| SsDesB | Putrescine | 1100 | 0.034 ± 0.006 | 0.31 ± 0.23 | plos.orgnih.gov |

Mechanistic Insights into N-Hydroxylation Reactions

The N-hydroxylation of putrescine is a complex catalytic process that relies on the unique chemical properties of the flavin cofactor. nih.gov

Flavin-Dependent Monooxygenase Reaction Mechanisms

Putrescine N-hydroxylases belong to the Class B family of flavin-dependent monooxygenases. acs.orgresearchgate.net The catalytic cycle begins with the reduction of the enzyme-bound FAD by NADPH. mdpi.comlibretexts.org The reduced flavin (FADH₂) then reacts with molecular oxygen to form a key reactive intermediate, C4a-hydroperoxyflavin (FADOOH). nih.govmst.eduresearchgate.net This intermediate is responsible for transferring an oxygen atom to the amine substrate. libretexts.orgacs.org A crucial aspect of this mechanism is the stabilization of the C4a-hydroperoxyflavin intermediate, which prevents the wasteful uncoupling of the reaction that would lead to the production of hydrogen peroxide. nih.govosti.gov In many of these enzymes, the continued binding of NADP⁺ in the active site is essential for this stabilization. nih.govmst.edu

Structural Biology of N-Hydroxylase Enzymes

The three-dimensional structures of several putrescine N-hydroxylases and their homologs have been elucidated, providing a framework for understanding their function.

Crystal Structures and Domain Architecture (e.g., Rossmann-like, FAD/NADP+ binding domains)

N-hydroxylating monooxygenases are characterized by a multi-domain architecture. nih.gov The crystal structure of FbsI from A. baumannii, solved at 2.2 Å resolution, confirms that it possesses the characteristic protein fold of Class B flavin-dependent monooxygenases. acs.orgrcsb.org Similarly, the crystal structures of SsDesB have been solved at resolutions up to 2.37 Å, revealing a structure that closely resembles other N-hydroxylating FMOs like DfoA, PvdA, and SidA. nih.govplos.orgnih.gov

These enzymes typically contain two main domains with Rossmann-like folds. nih.govresearchgate.net The Rossmann fold is a common structural motif in nucleotide-binding proteins, composed of alternating beta-strands and alpha-helices. wikipedia.orgnih.gov One of these Rossmann-like domains is responsible for binding the FAD cofactor, while the other binds the NAD(P)H co-substrate. nih.govresearchgate.net For instance, in the ornithine hydroxylase PvdA, the FAD binding domain and the NADPH binding domain are both characteristic α/β Rossmann-like nucleotide binding folds. nih.gov A third, smaller helical domain is typically responsible for binding the substrate. nih.gov The active site is located at the interface of these domains, where the flavin, NADPH, and substrate come together for catalysis. pdbj.org

| Enzyme | Organism | PDB Code | Resolution (Å) | Quaternary Structure | Reference |

|---|---|---|---|---|---|

| FbsI | Acinetobacter baumannii | 7US3 | 2.20 | Tetramer | acs.orgrcsb.org |

| SsDesB | Streptomyces sviceus | 6XBC | 2.86 | Tetramer | nih.govplos.org |

| SsDesB-NADP⁺ | Streptomyces sviceus | 6XBB | 2.37 | Tetramer | nih.govplos.org |

| PvdA | Pseudomonas aeruginosa | 3S5W | 1.90 | Monomer (in asymmetric unit) | nih.gov |

Active Site Characterization and Mutagenesis Studies

The active sites of N-hydroxyputrescine-synthesizing enzymes, a class of diamine N-hydroxylases, are tailored for the binding of a flavin cofactor, a nicotinamide cofactor, and the diamine substrate. These enzymes belong to the Class B flavin-dependent monooxygenases, which are characterized by a three-domain structure featuring distinct FAD-binding and NADPH-binding domains with characteristic Rossmann-like folds. nih.govacs.orgplos.org

While site-directed mutagenesis studies specifically targeting this compound-synthesizing enzymes are still emerging, research on homologous NMOs provides critical insights into key functional residues that are likely conserved. Mutagenesis studies on the ornithine hydroxylase SidA from Aspergillus fumigatus have identified residues crucial for cofactor interaction. nih.gov For instance, changing Ser257 to alanine (B10760859) highlighted this residue's importance in correctly positioning NADP+ to stabilize the reactive C4a-hydroperoxyflavin intermediate. nih.gov Furthermore, the replacement of Arg279, which interacts with the 2'-phosphate of NADPH, resulted in altered coenzyme specificity and a significant uncoupling of NADPH oxidation from substrate hydroxylation. nih.gov

Analogous studies on other NMOs further underscore the roles of specific amino acids. In the L-aspartate N-hydroxylase CreE, structural analysis combined with site-directed mutagenesis identified T65, R291, and R440 as critical for binding the L-aspartate substrate. mst.edu Given the structural homology among NMOs, it is highly probable that similar residues within the active sites of enzymes like SsDesB, GorA, and FbsI are responsible for binding the diamine substrate and facilitating the hydroxylation reaction. nih.govplos.org However, further experimental mutagenesis studies on these specific enzymes are required to definitively identify the key catalytic and substrate-binding residues. nih.gov

| Enzyme (Organism) | Residue | Substrate | Mutant | Observed Effect | Inferred Function |

|---|---|---|---|---|---|

| SidA (A. fumigatus) | Ser257 | L-Ornithine | S257A | Altered NADP+ positioning | Cofactor binding, stabilization of C4a-hydroperoxyflavin nih.gov |

| SidA (A. fumigatus) | Arg279 | L-Ornithine | R279A/E | Altered coenzyme specificity, strong uncoupling | Cofactor (NADPH) binding and specificity nih.gov |

| CreE (Streptomyces cremeus) | T65, R291, R440 | L-Aspartate | Various | Reduced substrate binding and/or oxygenation | Substrate binding and positioning mst.edu |

Comparative Enzymology of Diamine N-Hydroxylases

Diamine N-hydroxylases, which synthesize this compound and N-hydroxycadaverine, form a distinct subgroup within the broader family of N-hydroxylating monooxygenases (NMOs). nih.gov Phylogenetically, they appear closely related to lysine N-hydroxylating NMOs. nih.gov A key distinguishing feature of diamine N-hydroxylases compared to their well-studied amino acid-specific counterparts (ornithine and lysine N-hydroxylases) is their broader substrate specificity. plos.orgnih.gov

Ornithine N-hydroxylases, such as PvdA from Pseudomonas aeruginosa and SidA from Aspergillus fumigatus, and lysine N-hydroxylases like IucD from Escherichia coli, are highly specific for their respective amino acid substrates and for the cofactor NADPH. nih.gov In contrast, diamine N-hydroxylases exhibit a more relaxed substrate scope. For example, GorA from Gordonia rubripertincta CWB2 can hydroxylate putrescine, cadaverine, and 1,6-diaminohexane. plos.orgnih.gov Similarly, SsDesB from Streptomyces sviceus is active with cadaverine, putrescine, spermidine, and even L-lysine, although it does not act on substrates with fewer than four methylene units in their alkyl chain. nih.govnih.gov FbsI from Acinetobacter baumannii also hydroxylates both putrescine and cadaverine, with kinetic data suggesting putrescine is its preferred substrate. acs.org

Kinetic studies reveal further differences. While SsDesB can use both NADH and NADPH, it shows a preference for NADPH. nih.gov The enzyme displays typical saturation kinetics, but also substrate inhibition at high concentrations of cadaverine and NAD(P)H. nih.govnih.gov A notable characteristic of SsDesB is the significant uncoupling observed between cofactor oxidation and substrate hydroxylation. The rate of N-hydroxylation product formation is nearly ten-fold lower than the rates of NADPH oxidation or oxygen consumption, indicating that the enzyme frequently engages in the unproductive formation of hydrogen peroxide from the C4a-hydroperoxyflavin intermediate. nih.govnih.gov In contrast, the reaction of CreE with L-aspartate is reported to be highly coupled. mst.edu

The catalytic efficiency also varies depending on the substrate. For SsDesB, the affinity for cadaverine (Kм ≈ 19-31 μM) is much higher than for putrescine (Kм ≈ 1100 μM), indicating a preference for the five-carbon diamine, even though the turnover rate (kcat) is comparable for both substrates. nih.govplos.org This contrasts with GorA, which was initially suggested to be a putrescine-monooxygenase due to high activity with putrescine, though later unpublished data indicated a higher catalytic efficiency for cadaverine. nsf.gov

| Enzyme (Organism) | Substrate | Apparent KM (µM) | Apparent kcat (s-1) | Catalytic Efficiency (kcat/KM) (mM-1s-1) |

|---|---|---|---|---|

| SsDesB (S. sviceus) nih.govplos.org | Cadaverine | 19 ± 9 | 0.048 ± 0.004 | 2.5 ± 1.2 |

| Putrescine | 1100 ± 800 | 0.034 ± 0.006 | 0.31 ± 0.23 | |

| FbsI (A. baumannii) acs.org | Putrescine | 32 ± 3 | 0.14 ± 0.01 | 4.4 |

| Cadaverine | 110 ± 10 | 0.13 ± 0.01 | 1.2 |

| Enzyme | Primary Substrate | Other Known Substrates | Reference |

|---|---|---|---|

| SsDesB | Cadaverine | Putrescine, Spermidine, L-Lysine | nih.govnih.gov |

| FbsI | Putrescine | Cadaverine | acs.org |

| GorA | Cadaverine / Putrescine | 1,6-Diaminohexane | plos.orgnsf.gov |

| PvdA / SidA | L-Ornithine | Highly specific; other amines act as uncouplers | nih.govnih.gov |

| IucD | L-Lysine | Highly specific | nih.gov |

Advanced Methodologies for N Hydroxyputrescine Research

Analytical Chemistry Approaches for Detection and Quantification

Precise and sensitive analytical methods are crucial for understanding the role of N-hydroxyputrescine in biological systems. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are at the forefront of this research.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has become an indispensable tool for the analysis of polyamines and their derivatives, including this compound, due to its high sensitivity, selectivity, and versatility. nih.gov The development of a robust LC-MS/MS method involves several critical steps, including optimization of chromatographic separation, mass spectrometric detection, and sample preparation. nih.govyoutube.com

Chromatographic Separation: The separation of this compound from other structurally similar compounds is typically achieved using reversed-phase or mixed-mode chromatography. nih.gov For instance, a gradient elution with a mobile phase consisting of an aqueous solution with an additive like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is commonly employed. nih.govthermofisher.com The choice of the stationary phase, such as a C18 or a biphenyl (B1667301) column, is critical for achieving optimal separation. youtube.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode offers high selectivity and sensitivity for quantification. creative-proteomics.commdpi.com This involves selecting specific precursor-to-product ion transitions for this compound and an internal standard. nih.govmdpi.com The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in instrument response, ensuring accurate quantification. nih.gov

Sample Preparation: Sample preparation for LC-MS/MS analysis of this compound often involves a protein precipitation step, followed by dilution. thermofisher.com Derivatization, although not always necessary, can be employed to improve chromatographic properties and enhance ionization efficiency. nih.govnih.gov

A summary of typical LC-MS/MS parameters for polyamine analysis, which can be adapted for this compound, is presented below:

| Parameter | Typical Conditions |

| Chromatographic Column | C18 or Biphenyl, with particle sizes typically ≤ 3 µm |

| Mobile Phase A | Water with 0.1% Formic Acid or 100 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.6 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is another powerful technique for the analysis of this compound. However, due to the polar nature and low volatility of this compound, a derivatization step is mandatory prior to GC analysis. sigmaaldrich.comjfda-online.com

Derivatization: The primary goal of derivatization is to convert the polar functional groups (amino and hydroxyl) of this compound into less polar, more volatile, and thermally stable derivatives. nih.govsigmaaldrich.com Common derivatization reagents for compounds containing amino and hydroxyl groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and acylating agents. sigmaaldrich.comescholarship.orgtcichemicals.com The choice of reagent and reaction conditions needs to be optimized to ensure complete derivatization and avoid the formation of multiple derivative products. sigmaaldrich.com

GC-MS Analysis: The derivatized this compound is then separated on a capillary GC column, typically with a non-polar or semi-polar stationary phase. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity. innovatechlabs.com The resulting mass spectra, characterized by specific fragmentation patterns of the derivative, are used for identification. sigmaaldrich.com

A typical workflow for GC-MS analysis of this compound is as follows:

| Step | Description |

| 1. Sample Extraction | Extraction of this compound from the biological matrix. |

| 2. Derivatization | Reaction with a suitable derivatizing agent (e.g., silylation or acylation). |

| 3. GC Separation | Injection of the derivatized sample onto a GC column for separation. |

| 4. MS Detection | Detection and quantification by the mass spectrometer. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including this compound. jchps.comlibretexts.org Both ¹H and ¹³C NMR provide detailed information about the molecular structure. analis.com.myyoutube.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. jchps.comanalis.com.my For this compound, one would expect to see distinct signals for the protons on the carbon atoms of the butane (B89635) backbone and the protons of the amino and hydroxylamine (B1172632) groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.in Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to determine the number of protons attached to each carbon atom (CH, CH₂, CH₃), which is invaluable for confirming the structure. bhu.ac.innanalysis.com

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment. analis.com.mymdpi.com

Isotopic Labeling Strategies in this compound Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, a process known as metabolic flux analysis (MFA). frontiersin.orgmpg.denih.gov By introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H), researchers can follow the incorporation of the label into downstream metabolites like this compound. creative-proteomics.comnih.gov

This approach provides quantitative information on the rates of metabolic reactions and can reveal the contributions of different pathways to the biosynthesis of a particular compound. mpg.denih.gov For instance, by feeding an organism with ¹⁵N-labeled arginine or ornithine, one could trace the incorporation of the ¹⁵N label into this compound, thereby quantifying the flux through the biosynthetic pathway from these precursors. frontiersin.org

The analysis of isotope labeling patterns is typically performed using mass spectrometry or NMR. frontiersin.orgnih.gov LC-MS is particularly well-suited for this purpose due to its ability to separate complex mixtures and provide information on the mass isotopologue distribution of metabolites. plos.orgescholarship.org

Omics-Based Investigations of this compound Metabolism

"Omics" technologies provide a global view of the molecular components of a biological system. Metabolomics, in particular, has proven to be a valuable tool for studying this compound in the context of the entire metabolome.

Metabolomics Profiling (Targeted and Non-Targeted Approaches)

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample. metabolon.com This can be achieved through two main strategies: targeted and non-targeted metabolomics. nih.govnih.gov

Targeted Metabolomics: This approach focuses on the quantitative measurement of a predefined set of metabolites, including this compound and its known precursors and downstream products. metabolon.comnih.gov Targeted methods are typically highly sensitive and accurate, making them ideal for hypothesis-driven research and for validating findings from non-targeted studies. peerj.com LC-MS/MS in MRM mode is the most common platform for targeted metabolomics. peerj.commedrxiv.org

Non-Targeted Metabolomics: Non-targeted, or global, metabolomics aims to measure as many metabolites as possible in a sample without prior selection. metabolon.combruker.com This hypothesis-generating approach is useful for discovering novel metabolic pathways or identifying unexpected changes in metabolite levels in response to a particular stimulus. frontiersin.org High-resolution mass spectrometry coupled with liquid or gas chromatography (LC-HRMS or GC-HRMS) is the preferred analytical platform for non-targeted metabolomics. nih.govfrontiersin.org

The data generated from both targeted and non-targeted metabolomics studies can be used to create metabolic profiles and identify metabolic pathways where this compound plays a role. peerj.comdntb.gov.ua

| Approach | Objective | Analytical Platform | Key Features |

| Targeted Metabolomics | Absolute or relative quantification of specific, known metabolites. | LC-MS/MS (MRM) | High sensitivity, high specificity, hypothesis-driven. nih.govpeerj.com |

| Non-Targeted Metabolomics | Comprehensive profiling of all detectable metabolites. | LC-HRMS, GC-HRMS | Global coverage, hypothesis-generating, discovery-oriented. metabolon.combruker.com |

Functional Genomics and Gene Perturbation Studies

Functional genomics provides powerful tools to investigate the in-vivo roles of specific genes involved in this compound metabolism. Gene perturbation, which involves the targeted disruption or alteration of gene expression, is a cornerstone of this approach, allowing researchers to infer gene function by observing the resulting physiological and metabolic changes.

A key strategy in studying the biosynthesis of this compound and related compounds is the creation of gene knockouts or disruptions in model organisms. For instance, to enhance the production of hydroxylated putrescines for research purposes, the speE gene, which encodes spermidine (B129725) synthase, was deleted in Escherichia coli. ucdavis.edu This perturbation blocked the conversion of putrescine to spermidine, leading to an accumulation of the precursor putrescine, thereby increasing the substrate pool available for hydroxylase enzymes. ucdavis.edu This approach effectively doubled the yield of 2-hydroxyputrescine when the relevant hydroxylase gene was expressed. ucdavis.edu

In another example, to confirm the function of a putative putrescine 2-hydroxylase gene (put2H), a targeted gene disruption was performed in Ralstonia solanacearum. By comparing the metabolic profile of the wild-type strain with the ∆put2H mutant, researchers could definitively link the gene to the production of 2-hydroxyputrescine. ucdavis.edu

More advanced, high-throughput techniques like Perturb-seq combine CRISPR-based genetic screening with single-cell RNA sequencing. mit.edu This method allows for the mapping of transcriptional consequences of numerous genetic perturbations across the genome simultaneously. mit.edubiorxiv.org While specific applications to this compound are emerging, this technology represents the frontier for systematically predicting gene function and understanding the complex regulatory networks that govern the biosynthesis of specialized metabolites like this compound. mit.edunih.gov

Proteomics Approaches for Enzyme Discovery and Characterization

Proteomics, the large-scale study of proteins, is instrumental in discovering and characterizing the enzymes responsible for this compound biosynthesis. These approaches allow for the unbiased identification of proteins in a complex biological sample, providing a direct link between a gene and its functional protein product. frontiersin.org

The general workflow for enzyme discovery using proteomics involves several key steps: frontiersin.org

Protein Extraction : Proteins are isolated from microbial cells or tissues grown under specific conditions, for example, iron limitation, which is known to induce siderophore biosynthesis pathways.

Separation and Digestion : The complex mixture of proteins is often separated, typically by gel electrophoresis, and then enzymatically digested (e.g., with trypsin) into smaller peptides. frontiersin.orgfrontiersin.org

Mass Spectrometry (MS) : The resulting peptides are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique measures the mass-to-charge ratio of the peptides and their fragments. frontiersin.org

Database Searching : The acquired mass spectra are then searched against protein databases to identify the proteins present in the original sample. frontiersin.org

This strategy has been pivotal in the functional identification of putrescine N-hydroxylases, which are FAD- and NADPH-dependent monooxygenases. ebi.ac.uk Researchers identified candidate genes based on sequence homology to known lysine (B10760008) and ornithine N-monooxygenases involved in other siderophore pathways. ucdavis.eduebi.ac.uk The definitive functional characterization, however, relies on demonstrating the enzyme's activity, often through heterologous expression and subsequent detection of the product, this compound. ebi.ac.ukacs.org The enzymes responsible for this N-hydroxylation step are crucial for the biosynthesis of siderophores like putrebactin (B1255006) and fimsbactin A. uniprot.orguniprot.org

| Enzyme Name | Gene Name | Organism | Function | Cofactors |

| Putrescine N-hydroxylase | pubA | Shewanella oneidensis | Catalyzes the N-hydroxylation of putrescine to this compound for putrebactin biosynthesis. uniprot.org | FAD, NADPH uniprot.orggenome.jp |

| Putrescine N-hydroxylase | fbsI | Acinetobacter baumannii | Catalyzes the N-hydroxylation of putrescine for fimsbactin A biosynthesis. uniprot.org | FAD, NADP+ uniprot.org |

| Putrescine N-hydroxylase | alcA | Bordetella bronchiseptica | Putative N-hydroxylase in the alcaligin (B1254814) biosynthesis pathway. ucdavis.edugenome.jp | FAD (putative) genome.jp |

Heterologous Expression Systems for Functional Validation and Production

Heterologous expression, the process of expressing a gene in a host organism that does not naturally have that gene, is a critical tool for both functional validation of enzymes and for the biotechnological production of their products. researchgate.netnexusacademicpublishers.com Escherichia coli is a widely used and effective host for this purpose due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. nexusacademicpublishers.com

The functional identification of the putrescine N-hydroxylase enzyme (pubA) from Shewanella oneidensis was achieved through its heterologous expression in E. coli. ebi.ac.uk Researchers synthesized a codon-optimized version of the pubA gene and cloned it into expression plasmids. ucdavis.edu Initial attempts using a lower copy number plasmid (pACYCDuet-1) did not yield detectable levels of this compound. ucdavis.edu However, switching to a higher copy number vector, pET28b, resulted in the successful expression of the enzyme and the production of free this compound, which was detected in cell extracts via Liquid Chromatography-Mass Spectrometry (LC-MS). ucdavis.edu This experiment was the first to demonstrate the production of free this compound in a biological system and unequivocally confirmed the function of the pubA gene product. ebi.ac.ukacs.org

Similarly, the putative N-hydroxylase gene from the alcaligin biosynthesis cluster in Bordetella bronchiseptica, alcA, was also expressed in E. coli to investigate its function. ucdavis.edu These expression systems allow researchers to isolate the activity of a single enzyme from its native, complex metabolic network, providing clear evidence of its specific catalytic function. cellsignal.com

| Host Organism | Expression Vector | Gene Expressed | Purpose | Outcome |

| Escherichia coli BL21 | pACYCDuet-1 | pubA (S. oneidensis) | Functional Validation | No detectable this compound production. ucdavis.edu |

| Escherichia coli BL21 | pET28b | pubA (S. oneidensis) | Functional Validation & Production | Successful production of this compound. ucdavis.edu |

| Escherichia coli BL21 | pACYCDuet-1 | alcA (B. bronchiseptica) | Functional Validation | No detectable this compound production. ucdavis.edu |

| E. coli BL21ΔspeE | Not Specified | put2H (B. bronchiseptica) | Increased Production | ~2x higher yield of 2-hydroxyputrescine compared to wild-type BL21. ucdavis.edu |

Synthetic Biology and Biotechnological Potentials of N Hydroxyputrescine Pathways

Metabolic Engineering for Enhanced N-Hydroxyputrescine Production

Metabolic engineering, a field focused on optimizing cellular metabolic pathways, can be strategically applied to enhance the production of this compound. ebsco.comnih.gov The primary goal is to redirect cellular resources towards the synthesis of this target molecule by manipulating the genetic and regulatory processes within a microbial host. ebsco.commdpi.com Well-characterized and genetically tractable microorganisms like Escherichia coli and Corynebacterium glutamicum are often chosen as production chassis due to the extensive availability of genetic tools for their modification. researchgate.netscienceopen.com

The core of this strategy involves the heterologous expression of the key enzyme responsible for the compound's synthesis: putrescine N-hydroxylase. ucdavis.edu This flavin-dependent monooxygenase (FMO) catalyzes the NAD(P)H-dependent N-hydroxylation of putrescine. frontiersin.orgnih.gov Genes encoding this enzyme, such as pubA from Shewanella oneidensis or fbsI from Acinetobacter baumannii, can be introduced into a host organism like E. coli. ucdavis.eduvt.edu Research has demonstrated that the heterologous expression of the putrescine N-hydroxylase from Shewanella oneidensis in E. coli resulted in the successful production and accumulation of free this compound, a compound not previously detected in a biological system outside its natural pathway. ucdavis.edu

To maximize yield, a multi-faceted metabolic engineering approach is typically employed:

Enhancing Precursor Supply: The intracellular pool of the substrate, putrescine, can be increased by overexpressing genes in its biosynthetic pathway, such as ornithine decarboxylase, which converts ornithine to putrescine.

Eliminating Competing Pathways: To prevent the conversion of this compound into downstream products, genes encoding subsequent enzymes in the siderophore pathway, like this compound acetyltransferases (e.g., fbsK), can be deleted from the host genome. nih.gov Similarly, knocking out pathways that consume putrescine for other metabolic purposes can further channel the precursor toward N-hydroxylation.

| Enzyme Name | Gene Name (Example) | Source Organism (Example) | Reaction Catalyzed | Reference |

|---|---|---|---|---|

| Putrescine N-hydroxylase | pubA | Shewanella oneidensis | Putrescine + NADPH + O₂ → this compound + NADP⁺ + H₂O | ucdavis.edu |

| Putrescine N-hydroxylase | fbsI | Acinetobacter baumannii | Putrescine + NADPH + O₂ → this compound + NADP⁺ + H₂O | vt.edu |

| Putrescine N-hydroxylase | alcA | Bordetella bronchiseptica | Putrescine + NADPH + O₂ → this compound + NADP⁺ + H₂O | ucdavis.edu |

| This compound acetyltransferase | fbsK | Acinetobacter baumannii | Acetyl-CoA + this compound → N¹-acetyl-N¹-hydroxyputrescine + CoA | nih.gov |

Rational Design and Diversification of Siderophore Analogs via this compound Intermediates

Siderophores are synthesized through well-defined pathways, primarily involving non-ribosomal peptide synthetases (NRPS) or NRPS-independent siderophore (NIS) synthetase systems. frontiersin.orgnih.govresearchgate.net this compound is a foundational building block for a variety of hydroxamate siderophores assembled by NIS pathways, including putrebactin (B1255006), fimsbactin, and alcaligin (B1254814). ucdavis.edufrontiersin.orgresearchgate.net This central role makes it an ideal leverage point for generating structural diversity through combinatorial biosynthesis. nih.gov

The goal of rational design is to create novel siderophore analogs with new or improved properties, such as enhanced iron chelation, different metal specificities, or the ability to act as "Trojan Horse" delivery vehicles for antibiotics. nih.gov Synthetic biology offers several strategies to achieve this diversification:

Precursor-Directed Biosynthesis (PDB): This technique involves feeding the siderophore-producing microorganism with synthetic analogs of natural precursors. acs.org By introducing structural variants of putrescine into the culture medium, the native biosynthetic machinery, including the putrescine N-hydroxylase and downstream synthetases, may incorporate these analogs to produce novel siderophores. The success of this approach relies on the substrate promiscuity of the pathway enzymes.

Enzyme Engineering and Swapping: The enzymes within the siderophore biosynthetic gene cluster can be modified or replaced. Engineering the putrescine N-hydroxylase to accept different diamine substrates could generate a range of N-hydroxylated intermediates. More significantly, the downstream NIS synthetases (e.g., IucA/IucC-type enzymes), which condense the N-hydroxylated intermediates to form the final siderophore, can be engineered to accept different building blocks. nih.gov This allows for the assembly of a combinatorial library of siderophore structures based on the this compound scaffold. Studies on fimsbactin biosynthesis in Marinomonas sp. have shown that enzyme promiscuity can naturally lead to the production of analogs containing N-acetyl-N-hydroxycadaverine alongside the expected N-acetyl-N-hydroxyputrescine, highlighting the potential for exploiting this flexibility. nih.gov

Heterologous Pathway Reconstruction: Entire biosynthetic pathways can be assembled in a heterologous host. By combining genes from different siderophore pathways, synthetic biologists can create hybrid pathways that generate entirely new-to-nature molecules. For example, a putrescine N-hydroxylase could be combined with synthetases from a different siderophore pathway that utilizes a distinct condensing mechanism or incorporates different precursor molecules alongside the this compound intermediate.

| Siderophore | Producing Organism (Example) | Structural Feature | Reference |

|---|---|---|---|

| Putrebactin | Shewanella putrefaciens | Cyclic homodimer of N-hydroxy-N-succinylputrescine | frontiersin.org |

| Fimsbactin | Acinetobacter baumannii | Branched structure with catecholates and a N¹-acetyl-N¹-hydroxyputrescine core | nih.govresearchgate.net |

| Alcaligin | Bordetella pertussis | Cyclic dihydroxamate derived from two molecules of this compound | ucdavis.edu |

Development of Antivirulence Strategies Targeting this compound Biosynthesis

In the iron-limited environment of a mammalian host, the ability of pathogenic bacteria to acquire iron is a critical determinant of virulence. acs.org Many pathogens, including the opportunistic pathogen Acinetobacter baumannii, rely on siderophores derived from this compound to scavenge iron and establish an infection. vt.eduresearchgate.net This dependency makes the this compound biosynthetic pathway an attractive target for antivirulence therapies. researchgate.netnih.gov

Unlike traditional antibiotics that kill bacteria and impose strong selective pressure for resistance, antivirulence agents aim to disarm the pathogen by neutralizing its virulence factors. nih.govnih.govfrontiersin.org By inhibiting siderophore production, these agents can prevent the bacteria from causing disease without directly affecting their viability, which is predicted to slow the evolution of resistance. nih.gov

The logical target for such a strategy is the first committed enzyme in the pathway: putrescine N-hydroxylase (e.g., FbsI in A. baumannii). vt.edu This enzyme catalyzes the essential N-hydroxylation step, without which the hydroxamate siderophore cannot be assembled. vt.edu Inhibition of this enzyme would lead to several beneficial outcomes:

Cessation of Siderophore Production: Blocking the pathway at its source prevents the synthesis of crucial iron-chelating molecules.

Iron Starvation: Without siderophores, the bacteria are unable to efficiently acquire ferric iron from the host, leading to a state of iron starvation that curtails their growth and proliferation.

Attenuation of Virulence: By limiting the pathogen's ability to thrive within the host, its capacity to cause infection and disease is significantly diminished.

Developing small-molecule inhibitors that specifically target the active site of putrescine N-hydroxylase is a key goal for this therapeutic approach. Such compounds could serve as standalone treatments or be used in combination with traditional antibiotics to enhance their efficacy and combat multidrug-resistant infections. acs.org

Exploiting N-Hydroxylases for Biocatalysis and C-H Functionalization

The enzymes that produce this compound belong to a larger class of flavin-dependent N-hydroxylating monooxygenases (NMOs) that represent powerful tools for biocatalysis. frontiersin.orgnih.gov These enzymes catalyze the highly selective functionalization of carbon-hydrogen (C-H) bonds, a class of reactions that is often challenging to achieve with traditional chemical methods. acs.orgnih.govmdpi.com The ability to precisely install a hydroxyl group onto a nitrogen atom in various substrates opens up vast possibilities in synthetic chemistry and biotechnology. ucdavis.edu

The exploitation of N-hydroxylases like putrescine N-hydroxylase offers several advantages:

High Selectivity: Biocatalysts operate with exceptional regio- and stereoselectivity, enabling the modification of specific positions on a complex molecule without the need for cumbersome protecting groups. mdpi.commdpi.com

Mild Reaction Conditions: Enzymatic reactions occur in aqueous environments under ambient temperature and pressure, making them more environmentally friendly and sustainable than many chemical syntheses. researchgate.net

Generation of Novel Chemical Moieties: NMOs can accept a range of substrates beyond their native ones, including various amines, diamines, and amino acids. nih.gov This substrate flexibility allows for the biocatalytic production of diverse N-hydroxylated compounds, which can serve as versatile building blocks for pharmaceuticals, agrochemicals, and other high-value chemicals. For example, the discovery of a lysine (B10760008) 5-hydroxylase (K5H) provides one-step access to enantiopure (2S, 5R)-5-hydroxylysine, a valuable noncanonical amino acid with a reactive β-amino alcohol motif suitable for further chemical modification. chemrxiv.org

The putrescine C- and N-hydroxylases identified in siderophore pathways could contribute new functionality to polyamine structural scaffolds, enabling C-H bond functionalization in broader synthetic biology strategies. ucdavis.edu By harnessing the catalytic power of these enzymes, chemists and engineers can develop novel and efficient routes to complex molecules that were previously difficult to access.

Evolutionary and Phylogenetic Perspectives on N Hydroxyputrescine Metabolism

Conservation and Diversification of N-Hydroxylase Genes Across Microbial Species

The hydroxylation of putrescine, a foundational step in the biosynthesis of certain siderophores, is catalyzed by specific hydroxylase enzymes. The genes encoding these enzymes show patterns of both conservation and diversification across various microbial lineages, reflecting their essential role and adaptation to different metabolic contexts.

A key discovery in this area was the functional identification of a putrescine N-hydroxylase, PubA, from the γ-proteobacterium Shewanella oneidensis. ucdavis.edunih.govuniprot.org This FAD- and NADPH-dependent monooxygenase catalyzes the direct N-hydroxylation of putrescine to yield free N-hydroxyputrescine. ucdavis.edunih.gov Phylogenetically, PubA is homologous to ornithine and lysine (B10760008) N-monooxygenases that are well-known for their roles in the initial steps of siderophore biosynthesis, indicating a shared evolutionary origin for these amine-hydroxylating enzymes. ucdavis.edunih.gov Another putrescine N-hydroxylase, GorA from Gordonia rubripertincta, has also been identified and, like PubA, exhibits a broader substrate scope than typical amino acid N-monooxygenases, being able to hydroxylate putrescine, cadaverine (B124047), and 1,6-diaminohexane. plos.org

In addition to N-hydroxylation, C-hydroxylation of putrescine also occurs. A Rieske-type non-heme iron-sulfur protein has been identified as a putrescine 2-hydroxylase in the β-proteobacteria Bordetella bronchiseptica and Ralstonia solanacearum. ucdavis.edunih.gov The product, 2-hydroxyputrescine, is a known precursor for the siderophore alcaligin (B1254814), which is a potential virulence factor in Bordetella pertussis, the agent of whooping cough. ucdavis.edunih.govresearchgate.net The existence of both C- and N-hydroxylases demonstrates the diverse enzymatic strategies that have evolved to modify the putrescine scaffold for specialized metabolism. ucdavis.edunih.gov The distribution of 2-hydroxyputrescine is phylogenetically limited, found almost exclusively in β-proteobacteria, suggesting it is a more recent evolutionary innovation compared to the more widespread putrescine. nih.gov

The diversification of these hydroxylase genes is likely driven by evolutionary pressure to create novel siderophore structures, which can provide a competitive advantage in iron-scarce environments. mdpi.com The presence of hydroxylase genes with varying substrate specificities, such as the CYP153 family of alkane hydroxylases found alongside AlkB-type hydroxylases in some bacteria, allows for the utilization of a broader range of substrates, a principle that may extend to polyamine hydroxylases as well. nih.gov

| Enzyme Name | Organism | Type | Substrate | Product | Siderophore Pathway | Reference |

| PubA | Shewanella oneidensis | N-hydroxylase | Putrescine | This compound | Putrebactin (B1255006) | ucdavis.edunih.govuniprot.orgplos.org |

| GorA | Gordonia rubripertincta | N-hydroxylase | Putrescine, Cadaverine | This compound, N-hydroxycadaverine | Not specified | plos.org |

| Unnamed | Bordetella bronchiseptica | C-hydroxylase | Putrescine | 2-hydroxyputrescine | Alcaligin | ucdavis.edunih.gov |

| Unnamed | Ralstonia solanacearum | C-hydroxylase | Putrescine | 2-hydroxyputrescine | Not specified | ucdavis.edunih.gov |

| FbsI | Acinetobacter baumannii | N-monooxygenase | Putrescine (from Ornithine) | This compound | Fimsbactin | nih.govnsf.govnsf.gov |

| AlcA | Bordetella bronchiseptica | N-monooxygenase (putative) | Putrescine | This compound | Alcaligin | nih.gov |

Phylogenetic Relationships of this compound Biosynthetic Pathways

The biosynthetic pathways that generate and utilize this compound are diverse, reflecting distinct evolutionary solutions to the common goal of siderophore assembly. Phylogenetic analysis of the enzymes and gene clusters involved reveals a complex history of both vertical inheritance and horizontal gene transfer.

At least three distinct pathways showcase this diversity:

Alcaligin Biosynthesis in Bordetella : In Bordetella species, the pathway to the siderophore alcaligin begins with the decarboxylation of ornithine to putrescine. nih.gov A putative FAD-dependent monooxygenase, AlcA, is then believed to convert putrescine to this compound. nih.gov Subsequently, an N-acetyltransferase, AlcB, is thought to acylate the hydroxylamine (B1172632) group, and further enzymatic steps lead to the final macrocyclic siderophore. nih.govembl-heidelberg.deasm.orgresearchgate.net

Fimsbactin Biosynthesis in Acinetobacter : The human pathogen Acinetobacter baumannii produces the siderophore fimsbactin. nih.gov Its biosynthesis involves a multi-step conversion of L-Ornithine to N-acetyl-N-hydroxyputrescine (ahPutr) through the sequential action of a decarboxylase (FbsJ), a flavin N-monooxygenase (FbsI), and an N-acetyltransferase (FbsK). nih.govnsf.gov This pre-formed building block is then incorporated into the final fimsbactin structure by a nonribosomal peptide synthetase (NRPS) assembly line. nih.govnih.gov

Rhizoferrin (B1680593) Biosynthesis in Francisella : An intriguing evolutionary adaptation is seen in Francisella tularensis, which produces the putrescine-containing siderophore rhizoferrin despite having lost the genes for putrescine biosynthesis through genomic decay. osti.gov This bacterium has evolved a workaround pathway. osti.govnih.gov An NIS (NRPS-independent siderophore) synthetase, FslA, first synthesizes N-citrylornithine. osti.gov This intermediate is then decarboxylated by FslC, a specialized decarboxylase, to produce a citrullated putrescine precursor, effectively re-establishing the putrescine moiety within the siderophore structure without a free putrescine intermediate. osti.govnih.govfrontiersin.org Phylogenetic analysis shows that FslC belongs to a distinct subfamily of decarboxylases that are not involved in primary polyamine biosynthesis, highlighting its specialized evolutionary trajectory. osti.gov In contrast, other organisms like Legionella pneumophila and the fungus Rhizopus delemar use a more direct pathway where an NIS synthetase directly conjoins citrate (B86180) with putrescine. researchgate.netasm.org

These examples demonstrate that while the end product may be a putrescine-based siderophore, the evolutionary routes to assemble it are varied. They range from direct modification of free putrescine to the synthesis and incorporation of a modified precursor, and even to novel pathways that circumvent the absence of the primary substrate.

| Pathway | Organism(s) | Key Enzymes | Key Intermediate | Evolutionary Feature | Reference |

| Alcaligin | Bordetella spp. | Odc, AlcA, AlcB | This compound | Stepwise modification of putrescine | nih.govembl-heidelberg.de |

| Fimsbactin | Acinetobacter baumannii | FbsJ, FbsI, FbsK | N-acetyl-N-hydroxyputrescine | Synthesis of a modified building block for NRPS | nih.govnsf.govnih.govbiorxiv.org |

| Rhizoferrin | Francisella tularensis | FslA (NIS synthetase), FslC (decarboxylase) | N-citrylornithine | Pathway bypasses lack of putrescine biosynthesis | osti.govnih.govfrontiersin.orgresearchgate.net |

| Rhizoferrin | Legionella pneumophila, Rhizopus delemar | LbtA / Rfs (NIS synthetase) | Putrescine | Direct condensation of putrescine and citrate | researchgate.netasm.org |

Evolutionary Trajectories of Polyamine Modifications and Siderophore Metabolism

The incorporation of polyamines into siderophores represents a major evolutionary trajectory for diversifying these crucial iron-scavenging molecules. nih.gov This strategy allows bacteria to create proprietary siderophores, which can be advantageous in competitive microbial communities by preventing "piracy" by other organisms. The modification of the polyamine backbone, such as through N-hydroxylation of putrescine, is a key enabler of this diversification. ucdavis.edu

The evolution of polyamine metabolism is deeply intertwined with siderophore biosynthesis. mdpi.com Bacteria have evolved to incorporate various polyamines into siderophore structures, including putrescine (in photobactin), diaminopropane (B31400) (in serratiochelins), norspermidine (in vibriobactin), and spermidine (B129725) (in agrobactin (B1203469) and parabactin). The chemical modification of these polyamines, such as the hydroxylation and subsequent acylation of putrescine to form a hydroxamate group, creates a potent iron-chelating moiety. This functionalization of a common metabolite like putrescine is an efficient evolutionary strategy. ucdavis.edunih.gov

The evolutionary pressure for effective iron acquisition has driven the development of complex and sometimes redundant siderophore systems. For instance, some bacteria produce multiple siderophores using distinct biosynthetic gene clusters. This metabolic interplay, where different siderophore pathways can compensate for one another, enhances bacterial fitness under iron-limiting conditions.

Furthermore, the evolution of novel enzymatic functions demonstrates the adaptability of these pathways. The development of a specialized N-citrylornithine decarboxylase (FslC) in Francisella is a clear example of a natural product biosynthetic pathway evolving to bypass a metabolic lesion (the inability to produce putrescine). osti.gov This reveals a powerful evolutionary trajectory where organisms can re-route metabolic pathways to reconstruct a required chemical scaffold from available precursors. The convergent evolution of enzymes like arginine decarboxylase from at least four different protein folds underscores the strong selective pressure to maintain polyamine production, which is foundational to these specialized metabolic pathways. nih.gov

Q & A

Q. How is N-hydroxyputrescine reliably detected and quantified in microbial cultures?